4-Fluoro-2-((2-fluorobenzyl)oxy)benzaldehyde
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Overview
Description
4-Fluoro-2-((2-fluorobenzyl)oxy)benzaldehyde is an organic compound with the molecular formula C14H10F2O2. It is characterized by the presence of two fluorine atoms and a benzaldehyde group, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-((2-fluorobenzyl)oxy)benzaldehyde typically involves the reaction of 4-fluorobenzaldehyde with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at elevated temperatures (around 60°C) for several hours .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is purified using techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-((2-fluorobenzyl)oxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Fluoro-2-((2-fluorobenzyl)oxy)benzoic acid.
Reduction: 4-Fluoro-2-((2-fluorobenzyl)oxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-2-((2-fluorobenzyl)oxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with anti-inflammatory and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-((2-fluorobenzyl)oxy)benzaldehyde is primarily related to its ability to interact with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The fluorine atoms can enhance the compound’s stability and binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-((4-fluorobenzyl)oxy)benzaldehyde
- 4-Fluoro-2-((3-fluorobenzyl)oxy)benzaldehyde
- 4-Fluoro-2-((2-chlorobenzyl)oxy)benzaldehyde
Uniqueness
4-Fluoro-2-((2-fluorobenzyl)oxy)benzaldehyde is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and interactions with biological targets. This positioning can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs .
Biological Activity
4-Fluoro-2-((2-fluorobenzyl)oxy)benzaldehyde is an organic compound with significant potential in medicinal chemistry due to its unique structural properties. The presence of fluorine atoms enhances its lipophilicity and bioavailability, making it a candidate for various biological activities, including anti-inflammatory and anti-tumor effects. This article reviews the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₁F₂O₂
- Molecular Weight : Approximately 246.23 g/mol
- Functional Groups : Benzaldehyde and fluorinated benzyl ether
The compound's structure allows for significant interactions with biological macromolecules, which may be mediated through hydrogen bonding or π-π stacking due to its aromatic nature.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily focusing on its potential as an anti-cancer agent and enzyme inhibitor.
1. Anti-Cancer Activity
Several studies have investigated the anti-cancer properties of similar fluorinated compounds. For instance, compounds with analogous structures have shown promising results against various cancer cell lines:
Compound Name | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound A91 | Diabetic Rat Model | 5.0 | |
Compound B | MDA-MB-231 (Breast Cancer) | 6.23 | |
Compound C | PC3 (Prostate Cancer) | 5.64 |
These results suggest that the incorporation of fluorine into the structure can enhance the cytotoxicity against specific cancer types.
2. Enzyme Inhibition
The mechanism of action for this compound may involve inhibition of key enzymes involved in cancer progression and inflammation. For example, compounds structurally related to this benzaldehyde have been shown to inhibit specific cytochrome P450 isoforms, which play a crucial role in drug metabolism and synthesis of bioactive molecules.
Study on Anti-Tumor Activity
In a recent study, researchers evaluated the efficacy of a series of fluorinated benzaldehydes in inhibiting tumor growth in vitro and in vivo. The study highlighted that:
- Treatment Protocol : Mice were treated with varying doses of the compound.
- Results : Significant reduction in tumor size was observed at doses above 10 mg/kg.
- Mechanism : The compound was found to induce apoptosis in cancer cells, evidenced by increased levels of caspase-3 activity.
Study on Enzyme Interaction
Another study focused on the interaction between this compound and specific enzymes:
- Enzyme Targeted : CYP450 isoforms
- Findings : The compound exhibited strong inhibitory effects on CYP3A4 and CYP2D6, leading to altered drug metabolism profiles in treated subjects.
Properties
IUPAC Name |
4-fluoro-2-[(2-fluorophenyl)methoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c15-12-6-5-10(8-17)14(7-12)18-9-11-3-1-2-4-13(11)16/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPSVGPASLJTKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=CC(=C2)F)C=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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